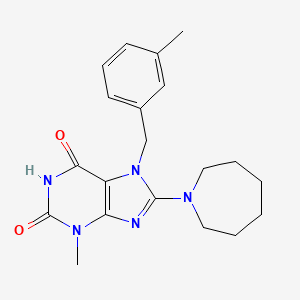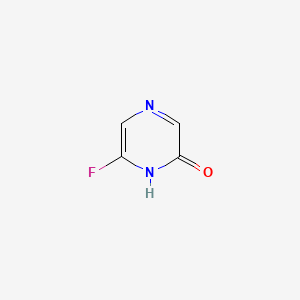
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as AZD-0530, is a small molecule inhibitor of Src family kinases. Src kinases play a crucial role in the regulation of cell growth, differentiation, and survival. AZD-0530 has been extensively studied for its potential application in the treatment of cancer and other diseases.
Mechanism of Action
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione works by inhibiting the activity of Src family kinases. Src kinases play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting Src kinase activity, 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has also been shown to reduce bone loss in animal models of osteoporosis.
Advantages and Limitations for Lab Experiments
One advantage of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to synthesize and requires specialized equipment and expertise.
Future Directions
There are many potential future directions for the study of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione. One area of interest is the development of new and more efficient synthesis methods. Another area of interest is the study of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione in animal models of disease could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can be synthesized using a multi-step process involving the condensation of various chemical intermediates. The synthesis of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has also been studied for its potential application in the treatment of other diseases such as arthritis and osteoporosis.
properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-7-9-15(12-14)13-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-10-5-3-4-6-11-24/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSHHZNRAYXEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azepan-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)



![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)